molecular formula C13H9BrN2 B6146774 7-bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 1018814-40-8

7-bromo-2-phenylimidazo[1,2-a]pyridine

Cat. No. B6146774
CAS RN: 1018814-40-8
M. Wt: 273.1
InChI Key:
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Description

7-bromo-2-phenylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of 7-bromo-2-phenylimidazo[1,2-a]pyridine is similar to other imidazo[1,2-a]pyridine derivatives . The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts .

Scientific Research Applications

Optoelectronic Properties

Imidazo[1,2-a]pyridine-based compounds, such as 7-Bromo-2-phenylimidazo[1,2-a]pyridine, have been studied as blue-emitting materials. Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .

Organic Light-Emitting Diodes (OLEDs)

These compounds have potential applications in optoelectronic applications, particularly in full-colour flat panel displays. They are considered better alternatives to liquid crystal displays and other light sources due to their characteristics such as flexibility, cost-effectiveness, an extensive colour range, low power consumption with fast response time .

Halogenation and Thiocyanation

A facile, rapid, metal-free regioselective halogenation and thiocyanation of imidazo[1,2-a]pyridine/pyrimidine heterocycles has been achieved under solvent-free reaction conditions .

Pharmaceutical Applications

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Synthesis of Novel Iridium Complexes

There is ongoing research into the synthesis and characterization of novel iridium complexes with ligands of 2-Phenylimidazo .

Biological Evaluation

There is also research into the design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo .

Mechanism of Action

properties

IUPAC Name

7-bromo-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVAJJGUHTVUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701455
Record name 7-Bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-phenylimidazo[1,2-a]pyridine

CAS RN

1018814-40-8
Record name 7-Bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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